BenchChemオンラインストアへようこそ!

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole

Suzuki-Miyaura coupling Borylation yield Building block synthesis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole (CAS 955978-82-2) is a heterocyclic pinacol boronate ester that serves as a key building block in medicinal chemistry and organic synthesis. The compound positions a boronic ester at the sterically demanding C4 position of the indole ring, ortho to the electron-withdrawing 6-trifluoromethyl substituent, creating a differentiated reactivity profile that is not achievable with regioisomeric boronates or simpler indole boronates.

Molecular Formula C15H17BF3NO2
Molecular Weight 311.11
CAS No. 955978-82-2
Cat. No. B2831020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole
CAS955978-82-2
Molecular FormulaC15H17BF3NO2
Molecular Weight311.11
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)C(F)(F)F
InChIInChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)11-7-9(15(17,18)19)8-12-10(11)5-6-20-12/h5-8,20H,1-4H3
InChIKeyMMDAPXPYKCPQRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole (CAS 955978-82-2): A Specialized Pinacol Boronate Ester for 4-Functionalized 6-Trifluoromethylindole Synthesis


4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole (CAS 955978-82-2) is a heterocyclic pinacol boronate ester that serves as a key building block in medicinal chemistry and organic synthesis . The compound positions a boronic ester at the sterically demanding C4 position of the indole ring, ortho to the electron-withdrawing 6-trifluoromethyl substituent, creating a differentiated reactivity profile that is not achievable with regioisomeric boronates or simpler indole boronates . Its primary utility lies in Suzuki-Miyaura cross-coupling reactions to construct 4-aryl/heteroaryl-6-trifluoromethylindole pharmacophores, motifs found in BET bromodomain inhibitors and other therapeutic candidates .

Why 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole Cannot Be Replaced by Generic Indole Boronates


In-class indole boronate esters are not interchangeable because the position of the boronate group on the indole ring governs both the regiochemical outcome of cross-coupling and the stability of the organoboron species under reaction conditions [1]. The 2-boryl isomer (CAS 1557138-33-6) directs functionalization to the electronically distinct C2 position, generating fundamentally different scaffolds . The 7-boryl regioisomer (CAS 1449581-09-2) places the coupling handle at the opposite end of the benzene ring, altering the trajectory of the attached pharmacophore . The 4-boryl-6-trifluoromethyl substitution pattern is uniquely suited to the synthesis of specific kinase inhibitor cores, such as those found in BET bromodomain-targeting programs, where the vector of the C4 aryl group and the electronic influence of the C6 CF₃ group must be precisely controlled . Generic indole-4-boronic acid pinacol ester (CAS 388116-27-6) lacks the 6-CF₃ group and therefore does not replicate the electron-deficient character or the metabolic stability benefits conferred by the trifluoromethyl substituent .

Quantitative Comparative Evidence for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole in Coupling Chemistry and Drug Discovery


Synthesis Efficiency: High-Yield Borylation of a Sterically Hindered 4-Bromoindole Precursor

The Miyaura borylation of 4-bromo-6-(trifluoromethyl)-1H-indole (CAS 1000342-93-7) to afford the target pinacol boronate ester proceeds with a reported isolated yield of 89.1% after chromatographic purification . The reaction employs Pd(dppf)Cl₂ as catalyst, potassium acetate as base, and bis(pinacolato)diboron in 1,4-dioxane at 90 °C for 3 hours under inert atmosphere . This yield was reported on a 7.57 mmol scale, demonstrating the scalability of the transformation . The direct borylation of 4-bromo-6-(trifluoromethyl)-1H-indole yields the desired 4-borylated product without competing protodeborylation or detectable formation of regioisomeric byproducts, a selectivity attributed to the fact that the 4-position of this electron-deficient indole is not susceptible to the protodeborylation pathways that complicate 3-borylindole synthesis (see Evidence Item 3) [1].

Suzuki-Miyaura coupling Borylation yield Building block synthesis

Regiochemical Differentiation: 4-Boryl vs. 2-Boryl vs. 7-Boryl Trifluoromethylindole Isomers in Drug Scaffold Construction

The three regioisomeric pinacol boronate esters of 6-(trifluoromethyl)-1H-indole—4-boryl (target compound, CAS 955978-82-2), 2-boryl (CAS 1557138-33-6), and 7-boryl (closest analog CAS 1449581-09-2)—direct Suzuki coupling to three distinct vectors on the indole scaffold . The 2-boryl isomer installs aryl groups at the electronically activated C2 position of the pyrrole ring, yielding 2-arylindole products. The 7-boryl isomer orients substituents from the benzene ring position adjacent to the indole nitrogen. The 4-boryl isomer places the aryl group at the sterically more congested benzene-ring position ortho to the CF₃ group, producing 4-aryl-6-trifluoromethylindoles that present the aryl substituent along a trajectory that is critical for binding to BET bromodomain pockets, as exemplified by its use in the synthesis of intermediates for BET inhibitor programs referenced in patent WO2022/104206 A1 . No other regioisomer can access this specific substitution geometry without complete redesign of the synthetic route, making the choice of borylation position a binary selection criterion at the procurement stage.

Regioselectivity Pharmacophore vector BET bromodomain inhibitor

Resistance to Protodeborylation: 4-Borylindoles vs. the Facile Degradation of 3-Borylindole Pinacol Esters

A key stability concern for indole pinacol boronate esters is protodeborylation—the loss of the boron functionality under palladium-catalyzed or basic conditions, which generates non-borylated indole byproducts and reduces coupling efficiency. Al-Saedy and Harrity (2016) demonstrated that 3-pinacol boronic esters undergo 'facile protodeborylation in the presence of palladium catalysts and base' [1]. In contrast, the 4-borylated indole system does not fall within the same protodeborylation-susceptible class. The mechanistic basis for this difference lies in the electronic structure: 3-borylindoles are susceptible to Pd-mediated protodeborylation via a pathway involving C3-palladation followed by protodemetalation, whereas 4-borylindoles lack the indole C3–H activation pathway and thus exhibit greater stability under standard Suzuki-Miyaura conditions [1][2]. While no direct quantitative comparison of half-lives under identical conditions is available, the literature explicitly identifies 3-borylindoles as problematic, while 4-borylindoles are employed in productive cross-coupling without reported protodeborylation issues in patent WO2022/104206 .

Organoboron stability Protodeborylation Cross-coupling fidelity

Direct Application in BET Bromodomain Inhibitor Synthesis: Documented Use in Patent WO2022/104206

The target compound is explicitly utilized as intermediate '401-a' in the synthesis of BET bromodomain inhibitors described in patent WO2022/104206 A1 . This patent exemplifies the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole in constructing 4-aryl-6-trifluoromethylindole cores for compounds targeting BET proteins (BRD2, BRD3, BRD4, BRDT), a clinically validated epigenetic target class [1]. In contrast, the 2-boryl and 7-boryl regioisomers (CAS 1557138-33-6 and 1449581-09-2) are not referenced in this patent for the same synthetic sequence, indicating that the 4-substitution pattern is a specific structural requirement for the pharmacophore geometry . The connection to BET inhibition provides procurement justification grounded in a defined therapeutic mechanism rather than generic 'building block' utility.

BET bromodomain inhibitor Epigenetic therapeutics Patent-supported procurement

Procurement-Guided Application Scenarios for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole (CAS 955978-82-2)


Medicinal Chemistry: Synthesis of 4-Aryl-6-trifluoromethylindole BET Bromodomain Inhibitor Cores

This compound is the direct precursor for Suzuki-Miyaura coupling at the C4 position to generate 4-aryl-6-trifluoromethylindole scaffolds. As evidenced by its role as intermediate 401-a in patent WO2022/104206 A1, the 4-(Bpin)-6-CF₃ substitution pattern is critical for constructing BET bromodomain inhibitor pharmacophores. Procurement of this specific regioisomer enables structure-activity relationship (SAR) exploration around the 4-aryl vector while maintaining the 6-CF₃ group that provides metabolic stability, lipophilicity modulation, and target-binding interactions. The 89.1% borylation yield from the commercially available 4-bromo-6-CF₃-indole precursor supports in-house resynthesis if needed, though direct procurement of the boronate ester eliminates a synthetic step and associated purification costs .

Parallel Library Synthesis: Regioselective C4 Diversification of 6-Trifluoromethylindole Scaffolds

The protodeborylation resistance of 4-borylindoles relative to 3-borylindoles (as documented by Al-Saedy & Harrity, 2016) makes this compound suitable for parallel synthesis arrays where multiple Suzuki couplings are performed under standardized basic conditions . The reduced risk of boronate degradation translates to more consistent yields across library members and fewer failed reactions due to premature loss of the boron functionality. This represents a practical advantage over 3-borylindole pinacol esters, which are known to undergo protodeborylation under identical Pd/base conditions, leading to non-borylated byproducts that complicate purification in high-throughput settings.

Custom Synthesis Service: Reference Standard for Quality Control of Regioisomeric Indole Boronate Batches

For contract research organizations (CROs) and pharmaceutical quality control laboratories, this compound serves as an authentic reference standard for verifying the regiochemical identity of 4-boryl-6-trifluoromethylindole batches. Given that the 2-boryl (CAS 1557138-33-6) and 7-boryl (CAS 1449581-09-2) regioisomers share identical molecular formula (C₁₅H₁₇BF₃NO₂) and molecular weight (311.11 g/mol), chromatographic and spectroscopic differentiation is essential to prevent cross-contamination or mislabeling. Procurement of the authenticated 4-isomer with documented purity specifications (≥95% or ≥97%, depending on supplier) provides the necessary benchmark for batch-to-batch consistency verification .

Quote Request

Request a Quote for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.